Cas no 79902-31-1 (Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether)

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether structure
79902-31-1 structure
Nome do Produto:Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
N.o CAS:79902-31-1
MF:C25H42O4Si
MW:434.684089183807
CID:556772
PubChem ID:10961059

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Propriedades químicas e físicas

Nomes e Identificadores

    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-,(4R,6R)-
    • Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one
    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-...
    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethy
    • 4-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-6-[2-(8-HYDROXY-2,6-DIMETHYL-1,2,6,7,8,8A-HEXAHYDRO NAPHTHALEN-1-YL)-ETHYL]-TETRAHYD...
    • Lovastatin Diol Lact
    • (4R,6R)-4-(tert-butyldimethylsilyloxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-on
    • (4R,6R)-6-[2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthyl)ethyl]-4-[(tert-butyldimethylsilyl)oxy]-3,4,5,6-tetrahydro-2H-pyran-2-one
    • 1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-(1,2-dihydroxyethyl)-9-hydroxy-4-(p-hydroxyphenyl)
    • Leucodrin
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • Lovastatin Diol Lactone 4-tert-Butyldimethyl Ether
    • 4-(tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one
    • AC-768
    • (4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
    • (4R,6R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}oxan-2-one
    • SCHEMBL8013814
    • DTXSID10449885
    • 79902-31-1
    • ES-2538
    • AKOS025402287
    • 4-(tert-Butyldimethylsilanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]tetrahydropyran-2-one
    • (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-2H-pyran-2-one (ACI)
    • 2H-Pyran-2-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
    • (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-2H-pyran-2-one;
    • Inchi: 1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
    • Chave InChI: MJLUKJALEPACMG-RVTXAWHXSA-N
    • SMILES: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O[Si](C)(C)C(C)(C)C)C1

Propriedades Computadas

  • Massa Exacta: 434.28500
  • Massa monoisotópica: 434.28523635g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 30
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 690
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 55.8Ų

Propriedades Experimentais

  • Densidade: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 142-144 ºC
  • Ponto de ebulição: 540.396°C at 760 mmHg
  • Ponto de Flash: 280.622°C
  • Índice de Refracção: 1.514
  • Solubilidade: Insuluble (2.7E-3 g/L) (25 ºC),
  • PSA: 55.76000
  • LogP: 5.62800

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
A2B Chem LLC
AE00141-10mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
10mg
$261.00 2024-04-19
TRC
L472240-5mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
5mg
$ 98.00 2023-09-07
TRC
L472240-50mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
50mg
$580.00 2023-05-18
A2B Chem LLC
AE00141-5mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
5mg
$216.00 2024-04-19
TRC
L472240-25mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
25mg
$ 328.00 2023-09-07
TRC
L472240-10mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
10mg
$ 144.00 2023-09-07
TRC
L472240-100mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
100mg
$867.00 2023-05-18
A2B Chem LLC
AE00141-25mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
25mg
$439.00 2024-04-19

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Methanol
1.2 Reagents: Imidazole Solvents: Dimethylformamide
Referência
Synthesis of (+)-dihydromevinolin by selective reduction of mevinolin
DeCamp, A. E.; et al, Journal of Organic Chemistry, 1989, 54(13), 3207-8

Método de produção 2

Condições de reacção
1.1 Solvents: Toluene ;  3 h, reflux
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  20 h, rt
Referência
Synthesis of deuterium-labeled simvastatin
Tian, Lei; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(9), 625-628

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  4.5 h, pH 2, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
1.4 Reagents: Imidazole Solvents: Dichloromethane ;  5.5 h, rt
Referência
Design and Synthesis of Dual-Action Inhibitors Targeting Histone Deacetylases and 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase for Cancer Treatment
Chen, Jhih-Bin; et al, Journal of Medicinal Chemistry, 2013, 56(9), 3645-3655

Método de produção 4

Condições de reacção
1.1 Solvents: Ethanol ,  Water ;  10 d, pH 6.5, 30 °C
2.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
2.3 Reagents: Calcium hydride Solvents: Toluene ;  1 h, reflux
3.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
Referência
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
Sorensen, John L.; et al, Organic & Biomolecular Chemistry, 2003, 1(1), 50-59

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 2; 6 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  6 h, rt
Referência
Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in-vivo
Luo, Guoshun; et al, Acta Pharmaceutica Sinica B, 2021, 11(5), 1300-1314

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Raw materials

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Preparation Products

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Literatura Relacionada

Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.